Pyrimidine-4,6-dicarboxamide

Medicinal chemistry MMP-13 inhibition Structure-activity relationship

Pyrimidine-4,6-dicarboxamide (CAS 6345-42-2; molecular formula C₆H₆N₄O₂, MW 166.14 g/mol) is a heterocyclic building block belonging to the pyrimidinecarboxamide class, characterized by two primary carboxamide groups at the 4- and 6-positions of the pyrimidine ring. This substitution pattern distinguishes it from positional isomers such as pyrimidine-2,4-dicarboxamide.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 6345-42-2
Cat. No. B3055231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4,6-dicarboxamide
CAS6345-42-2
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1C(=O)N)C(=O)N
InChIInChI=1S/C6H6N4O2/c7-5(11)3-1-4(6(8)12)10-2-9-3/h1-2H,(H2,7,11)(H2,8,12)
InChIKeyQZMMMOWLQLKASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4,6-dicarboxamide (CAS 6345-42-2): Core Scaffold Identity and Procurement-Relevant Baseline


Pyrimidine-4,6-dicarboxamide (CAS 6345-42-2; molecular formula C₆H₆N₄O₂, MW 166.14 g/mol) is a heterocyclic building block belonging to the pyrimidinecarboxamide class, characterized by two primary carboxamide groups at the 4- and 6-positions of the pyrimidine ring [1]. This substitution pattern distinguishes it from positional isomers such as pyrimidine-2,4-dicarboxamide [2]. The compound serves as the invariant core scaffold for a well-characterized series of selective matrix metalloproteinase-13 (MMP-13/collagenase-3) inhibitors [3] and as a versatile synthetic intermediate for coordination chemistry and materials science applications [4].

Why Pyrimidine-4,6-dicarboxamide Cannot Be Replaced by Generic Pyrimidine Dicarboxamide Isomers or Diacid Analogs


Generic substitution of pyrimidine-4,6-dicarboxamide with its 2,4-positional isomer or with pyrimidine-4,6-dicarboxylic acid is not functionally equivalent. In the MMP-13 inhibitor series, the central pyrimidine-4,6-dicarboxamide moiety was deliberately kept invariant throughout the entire SAR optimization because it serves as the critical anchoring point within the S1′ pocket; any alteration of this core eliminates target engagement [1]. The 2,4-isomer exhibits a fundamentally different hydrogen-bond donor/acceptor geometry and has been characterized as having only moderate cytotoxicity with reduced collagenase inhibitory capacity compared to the 4,6-substituted scaffold [2]. Furthermore, the bis-amide functionality provides distinct solubility and synthetic derivatization advantages over the corresponding diacid (CAS 16490-02-1), which requires additional activation steps for amide coupling and shows different coordination behaviour with metal ions [3].

Quantitative Differentiation Evidence: Pyrimidine-4,6-dicarboxamide vs. Closest Analogs and Isomers


Scaffold Essentiality: The 4,6-Dicarboxamide Core as the Invariant Pharmacophoric Anchor in MMP-13 Inhibitor Series

In the definitive structural biology and SAR study by Engel et al. (2005), the pyrimidine-4,6-dicarboxamide core was the sole molecular feature maintained constant across all four generations of inhibitor optimization (compounds 1–4). This scaffold was identified as the essential anchoring moiety binding within the S1′ pocket of MMP-13. Any modification to this core was not explored because it was deemed indispensable for target engagement [1]. In contrast, the pyridine-2,4-dicarboxamide heterocyclic analog, while also explored for collagenase inhibition, operates through a distinct pharmacophore and does not benefit from the same S1′ pocket complementarity [2].

Medicinal chemistry MMP-13 inhibition Structure-activity relationship

Positional Isomer Differentiation: 4,6- vs. 2,4-Dicarboxamide Substitution Pattern Determines Collagenase Inhibitory Phenotype

The 4,6-dicarboxamide substitution pattern confers MMP-13 inhibitory activity with a clear SAR trajectory. In the Engel et al. study, compound 1 (N,N′-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide) showed an IC₅₀ of 6.6 μM against MMP-13 with no detectable inhibition of MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, or -16 at concentrations up to 100 μM, representing a >15-fold selectivity window [1]. By contrast, the pyrimidine-2,4-dicarboxamide isomer has been characterized separately as exhibiting only moderate cytotoxicity and being less effective as a collagenase inhibitor, indicating that the 2,4-substitution pattern fails to productively engage the MMP-13 S1′ pocket [2].

Positional isomerism Collagenase inhibition Biological activity profiling

Synthetic Versatility: Documented Conversion Yield to 4,6-Pyrimidinedicarbonitrile Differentiates This Building Block from the Corresponding Diacid

Pyrimidine-4,6-dicarboxamide serves as a direct synthetic precursor to 4,6-pyrimidinedicarbonitrile, a key intermediate for coordination chemistry and materials applications. In the method reported by Shuvaev et al. (2010) and documented on Molaid, treatment of pyrimidine-4,6-dicarboxamide with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide solvent yields 4,6-pyrimidinedicarbonitrile in 68% isolated yield [1]. This conversion is not directly accessible from pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1) without prior activation to the bis-amide, giving the bis-amide building block a distinct synthetic advantage. Additionally, pyrimidine-4,6-dicarboxamide can be obtained from the corresponding dimethyl ester via ammonolysis in methanol (60% yield, 18 h reaction time) [1].

Synthetic chemistry Building block Nitrile conversion Coordination chemistry

Physicochemical Differentiation: LogP, H-Bond Profile, and Solubility Contrast with Pyrimidine-4,6-Dicarboxylic Acid

The bis-amide functionality of pyrimidine-4,6-dicarboxamide confers distinct physicochemical properties compared to the corresponding diacid. The computed logP for pyrimidine-4,6-dicarboxamide is -1.4 (XLogP3), with 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, a topological polar surface area of 112 Ų, and a boiling point of 510.8°C at 760 mmHg [1]. In contrast, pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1, MW 168.11 g/mol) has a computed density of 1.7±0.1 g/cm³, a boiling point of 497.4±30.0°C, and presents as a diacid with distinct solubility and reactivity profiles . The N,N′-bis(4-fluoro-3-methylbenzyl) derivative (CAS 544678-85-5), built from this scaffold, shows dramatically altered logP (computed ~3.92) and low aqueous solubility (2.3×10⁻³ g/L), further demonstrating the scaffold's tunability .

Physicochemical properties LogP Hydrogen bonding Solubility

Biological Dual-Mechanism Potential: Proline/Lysine Hydroxylase Inhibition in Addition to MMP-13 Engagement

Beyond the MMP-13 inhibitory activity documented for its substituted derivatives, the pyrimidine-4,6-dicarboxamide scaffold is independently claimed to inhibit proline hydroxylase and lysine hydroxylase, enzymes critical for collagen biosynthesis. According to patent literature (EP 0418797; EP 0463592; IL95740A), pyrimidine-4,6-dicarboxylic acid diamides effect very selective inhibition of collagen biosynthesis by influencing collagen-specific hydroxylation reactions, functioning as fibrosuppressants and immunosuppressants [1]. This dual-mechanism potential (MMP-13 inhibition plus hydroxylase inhibition) is not shared by the pyridine-2,4-dicarboxamide scaffold, which is claimed primarily for MMP-13 inhibition alone [2]. The 2,4-substituted pyridine N-oxides mentioned as comparators in the patent background inhibit proline hydroxylase and lysine hydroxylase but through a different structural class entirely [1].

Collagen biosynthesis Proline hydroxylase Lysine hydroxylase Fibrosuppression

Derivatization Potential: Quantified SAR Trajectory from the 4,6-Dicarboxamide Parent to Low-Nanomolar MMP-13 Inhibitors

The pyrimidine-4,6-dicarboxamide scaffold enables a well-characterized SAR trajectory that is not achievable with the 2,4-isomer. Starting from the parent scaffold, Engel et al. demonstrated that sequential N-substitution optimization produced a 825-fold improvement in MMP-13 potency: compound 1 (bis-pyridin-3-ylmethyl, IC₅₀ = 6600 nM) → compound 2 (dibenzyl, IC₅₀ = 400 nM) → compound 3 (bis-3-methylbenzyl, IC₅₀ = 72 nM) → compound 4 (bis-4-fluoro-3-methylbenzyl, IC₅₀ = 8 nM) [1]. This quantitative SAR trajectory, proceeding through 1.5 orders of magnitude improvement at each of three optimization steps, is documented in the primary literature and enables rational procurement of the appropriate intermediate for a given potency requirement. The BRENDA enzyme database independently confirms these values: 6600 nM (bis-pyridin-3-ylmethyl), 400 nM (dibenzyl), 72 nM (bis-3-methylbenzyl), and 8 nM (bis-4-fluoro-3-methylbenzyl) [2].

Lead optimization SAR MMP-13 Drug discovery

Procurement-Guiding Application Scenarios for Pyrimidine-4,6-dicarboxamide (CAS 6345-42-2)


Scaffold for Structure-Guided Design of Selective MMP-13 Inhibitors

Researchers engaged in rational design of MMP-13-selective inhibitors should procure pyrimidine-4,6-dicarboxamide as the essential core scaffold. The Engel et al. (2005) study demonstrated that this exact 4,6-dicarboxamide motif is the invariant anchoring moiety within the S1′ pocket, enabling a non-zinc-chelating binding mode that delivers selectivity over MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, and -16 (no detectable inhibition at up to 100 μM) [1]. The documented SAR trajectory provides a clear roadmap from micromolar to low-nanomolar potency through iterative N-substitution [1].

Synthetic Intermediate for Coordination Chemistry and Polynuclear Assemblies

Coordination chemists and materials scientists should use pyrimidine-4,6-dicarboxamide as a polytopic ligand precursor. The compound converts to 4,6-pyrimidinedicarbonitrile in 68% isolated yield (POCl₃/DMF), and the bis-amide itself has been employed as a building block for Ni(II) and Cu(II) polynuclear grid complexes [2]. The documented conversion efficiency and coordination behaviour provide procurement rationale over the diacid analog, which requires additional activation steps.

Dual-Mechanism Collagen Modulation Probe Development

Investigators studying collagen biosynthesis regulation, fibrosis, or connective tissue disorders may prefer pyrimidine-4,6-dicarboxamide over pyridine-2,4-dicarboxamide scaffolds. Patent literature (IL95740A) establishes that pyrimidine-4,6-dicarboxamides inhibit both proline hydroxylase and lysine hydroxylase in addition to MMP-13, potentially affecting collagen biosynthesis at multiple enzymatic nodes [3]. The pyridine-2,4-dicarboxamide scaffold lacks these hydroxylase inhibition claims, making the pyrimidine-4,6 scaffold the appropriate choice for multi-target collagen modulation studies.

Medicinal Chemistry Library Synthesis Starting Material

Medicinal chemists conducting parallel synthesis of pyrimidine dicarboxamide libraries should procure the parent 4,6-dicarboxamide scaffold rather than the 2,4-isomer. The 4,6-substitution pattern provides the correct geometry for MMP-13 S1′ pocket engagement and has been validated across multiple co-crystal structures (PDB: 1XUC, 1XUR, 1XUD) [1]. The compound's computed logP (−1.4), defined H-bond donor/acceptor count (2/4), and synthetic accessibility from the dimethyl ester (60% yield via ammonolysis) [2] facilitate both rational design and practical library production.

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